molecular formula C10H15N3O B11787755 2-(3-Methylpiperidin-1-yl)pyrimidin-5-ol

2-(3-Methylpiperidin-1-yl)pyrimidin-5-ol

Cat. No.: B11787755
M. Wt: 193.25 g/mol
InChI Key: CTHAFSAERCDAGL-UHFFFAOYSA-N
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Description

2-(3-Methylpiperidin-1-yl)pyrimidin-5-ol is a heterocyclic compound that contains both piperidine and pyrimidine rings. This compound is of significant interest in organic chemistry due to its potential applications in pharmaceuticals and other industries. The presence of both piperidine and pyrimidine rings in its structure makes it a versatile building block for the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpiperidin-1-yl)pyrimidin-5-ol typically involves multiple steps, starting from readily available starting materials. One common method involves the alkylation of a lithiated intermediate with methyl iodide, followed by reduction and rearrangement to generate a protected piperidine intermediate. This intermediate is then deprotected and subjected to amide formation to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing reaction conditions to improve yield and reduce production time. These methods may involve the use of high-throughput synthesis techniques and continuous flow reactors to achieve efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpiperidin-1-yl)pyrimidin-5-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

2-(3-Methylpiperidin-1-yl)pyrimidin-5-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-(3-Methylpiperidin-1-yl)pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperidin-1-yl)pyrimidin-5-ol
  • 2-(3-Hydroxy-5-methylpiperidin-1-yl)pyrimidin-5-ol
  • 2-(3-Methylpiperidin-1-yl)pyridine-5-ol

Uniqueness

2-(3-Methylpiperidin-1-yl)pyrimidin-5-ol is unique due to its specific combination of piperidine and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and other applications .

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

2-(3-methylpiperidin-1-yl)pyrimidin-5-ol

InChI

InChI=1S/C10H15N3O/c1-8-3-2-4-13(7-8)10-11-5-9(14)6-12-10/h5-6,8,14H,2-4,7H2,1H3

InChI Key

CTHAFSAERCDAGL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NC=C(C=N2)O

Origin of Product

United States

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